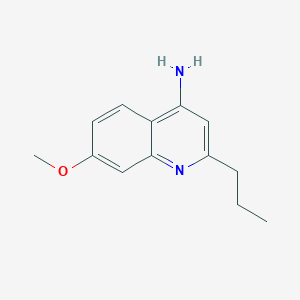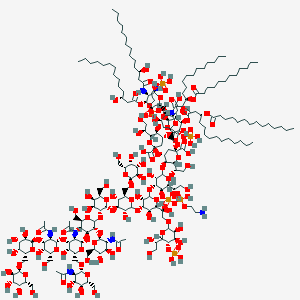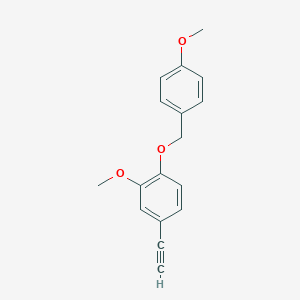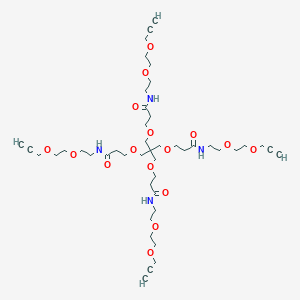![molecular formula C22H23FN2O5 B13723174 (3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder and generalized anxiety disorder . It is the S-enantiomer of citalopram, which means it is a more refined version of the racemic mixture of citalopram . Escitalopram is known for its high selectivity and potency in inhibiting the serotonin transporter, making it a widely prescribed antidepressant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of escitalopram involves several key steps. One common method includes the isolation of a diol compound as an oxalate salt, followed by the resolution of the diol compound and cyclization of the resolved compound . Another method involves the chromatographic separation of the enantiomers of citalopram using a chiral stationary phase such as Chiralpak AD or Chiralcel OD . The process typically includes the cyanation of optically active intermediates .
Industrial Production Methods
Industrial production of escitalopram often involves the use of large-scale chromatographic techniques to separate the enantiomers of citalopram. The resolved S-enantiomer is then subjected to further chemical reactions to produce escitalopram . The use of chiral stationary phases and the resolution of diol compounds are critical steps in ensuring the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Escitalopram undergoes various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Not commonly reported for escitalopram.
Substitution: Replacement of the cyano group with ester groups such as allyl, propargyl, methoxyethyl, benzyl, and ρ-tolyl.
Common Reagents and Conditions
Substitution: Often carried out using esterification reagents like alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: 5-carboxyescitalopram.
Substitution: Various ester analogues of escitalopram.
Aplicaciones Científicas De Investigación
Escitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of chirality on drug efficacy . In biology and medicine, escitalopram is used to investigate the mechanisms of depression and anxiety disorders, as well as the role of serotonin in mood regulation . Industrially, it is a key component in the production of antidepressant medications .
Mecanismo De Acción
Escitalopram works by selectively inhibiting the reuptake of serotonin, a neurotransmitter, in the brain . This inhibition increases the levels of serotonin available in the synaptic cleft, enhancing serotonergic neurotransmission . The primary molecular target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . Escitalopram also exhibits allosteric modulation of SERT, which may contribute to its superior efficacy and faster onset of action compared to other SSRIs .
Comparación Con Compuestos Similares
Similar Compounds
Citalopram: The racemic mixture from which escitalopram is derived.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI used for similar indications.
Sertraline: Another SSRI with comparable efficacy.
Uniqueness of Escitalopram
Escitalopram is unique in its high selectivity and potency for the serotonin transporter compared to other SSRIs . It has been shown to be more effective than citalopram in achieving acute response and remission in patients with major depressive disorder . Additionally, escitalopram’s allosteric modulation of SERT sets it apart from other SSRIs, potentially contributing to its superior clinical outcomes .
Propiedades
Fórmula molecular |
C22H23FN2O5 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-6-8-18(21)9-7-17)19-12-15(13-22)4-5-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 |
Clave InChI |
DQFCOLLBNWRTLO-BDQAORGHSA-N |
SMILES isomérico |
CN(C)CCC[C@@]1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCCC1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)

![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)


![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)


![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
